molecular formula C17H13F3N2O2S B2746014 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole CAS No. 477856-67-0

2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

Cat. No.: B2746014
CAS No.: 477856-67-0
M. Wt: 366.36
InChI Key: RDAHMURRZFZSSN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted at the C2 position with a 4-methoxyphenyl group and at the C5 position with a 4-(trifluoromethyl)benzylsulfanyl moiety. The compound combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents, which influence its electronic properties, solubility, and biological interactions.

Synthesis: The compound is synthesized via a cyclization reaction between 4-methoxybenzoic acid and 5-(4-(trifluoromethyl)phenyl)-1H-tetrazole, using N,N'-diisopropylcarbodiimide (DIC) as a coupling agent in a 9:1 dichloromethane (DCM)/dimethylformamide (DMF) solvent system. The reaction yields 69% of the product as a white solid after purification .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-23-14-8-4-12(5-9-14)15-21-22-16(24-15)25-10-11-2-6-13(7-3-11)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAHMURRZFZSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Acylthiosemicarbazides

Acylthiosemicarbazides serve as precursors for 5-sulfanyl-1,3,4-oxadiazoles. The general pathway involves:

  • Formation of Acylthiosemicarbazide : Reacting 4-methoxybenzoic hydrazide with carbon disulfide in an alkaline ethanolic solution yields the intermediate thiosemicarbazide.
  • Oxidative Cyclization : Treatment with iodine in potassium iodide under reflux conditions induces cyclization. For example, El-Sayed et al. demonstrated that heating acylthiosemicarbazides with iodine in ethanol at 80°C for 6 hours produces 1,3,4-oxadiazoles in ~62% yield.

Reaction Scheme :
$$
\text{4-Methoxybenzoic hydrazide} + \text{CS}2 \xrightarrow{\text{NaOH, EtOH}} \text{Acylthiosemicarbazide} \xrightarrow{\text{I}2, \Delta} \text{1,3,4-Oxadiazole}
$$

Huisgen Reaction with Tetrazoles

The Huisgen cycloaddition between tetrazoles and acid chlorides offers an alternative route:

  • Synthesis of 4-Methoxyphenyltetrazole : Reacting 4-methoxyphenyl cyanide with sodium azide in dimethylformamide (DMF) forms the tetrazole intermediate.
  • Reaction with 4-(Trifluoromethyl)benzyl Chloride : Heating the tetrazole with 4-(trifluoromethyl)benzyl chloride in toluene at 110°C for 2 hours yields the target compound.

Advantages :

  • High regioselectivity (>90% yield).
  • Minimal byproduct formation due to the stability of the tetrazole intermediate.

Optimization of Sulfanyl Group Introduction

The 5-sulfanyl moiety is critical for modulating electronic properties. Key methodologies include:

Alkylation of Oxadiazole Thiols

Ya. Okmanov et al. demonstrated that alkylation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with 4-(trifluoromethyl)benzyl chloride in acetone using potassium carbonate as a base affords the target compound in 78% yield.

Conditions :

  • Solvent: Acetone
  • Base: K$$2$$CO$$3$$
  • Temperature: 60°C
  • Time: 4 hours

Mechanistic Insight :
$$
\text{Oxadiazole-SH} + \text{Cl-CH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{K}2\text{CO}3} \text{Oxadiazole-S-CH}2\text{C}6\text{H}4\text{CF}3 + \text{HCl}
$$

Microwave-Assisted Synthesis

VulcanChem reports a 20% reduction in reaction time using microwave irradiation:

  • Procedure : Mixing 4-methoxybenzoic hydrazide with 4-(trifluoromethyl)benzyl disulfide in phosphoryl chloride (POCl$$_3$$) under microwave conditions (150°C, 15 minutes).
  • Yield : 85% (compared to 70% under conventional heating).

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages
Cyclodehydration Acylthiosemicarbazide, I$$_2$$ Reflux, 6 hours 62% Low-cost reagents
Huisgen Reaction Tetrazole, Benzyl chloride 110°C, 2 hours 90% High regioselectivity
Alkylation Oxadiazole thiol, Benzyl chloride 60°C, 4 hours 78% Mild conditions
Microwave Hydrazide, Disulfide, POCl$$_3$$ 150°C, 15 minutes 85% Rapid synthesis

Challenges and Solutions in Synthesis

Purification Difficulties

The hydrophobic trifluoromethyl group complicates crystallization. Solution : Use of silica gel chromatography with ethyl acetate/hexane (1:3) eluent improves purity (>95%).

Byproduct Formation

Oxidative dimerization of thiols may occur during alkylation. Mitigation : Conduct reactions under nitrogen atmosphere and use fresh benzyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research has shown that oxadiazole derivatives exhibit significant anticancer activities. For instance, studies involving various synthesized 1,3,4-oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as LN229 glioblastoma cells. These compounds have been screened for their ability to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA damage and cell cycle arrest .

2. Antidiabetic Effects
In addition to anticancer properties, oxadiazoles have been investigated for their anti-diabetic potential. Recent studies indicate that certain oxadiazole derivatives can significantly lower glucose levels in genetically modified diabetic models like Drosophila melanogaster. This suggests a promising avenue for developing new treatments for diabetes based on oxadiazole chemistry .

Synthesis and Derivatives

The synthesis of 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole structure. Variations in substituents can lead to derivatives with enhanced biological activities. For instance, modifications in the benzyl group or the introduction of additional functional groups can significantly affect the pharmacological profile of the resulting compounds .

Case Studies

Case Study 1: Cytotoxicity against Glioblastoma
A study evaluated the cytotoxic effects of various oxadiazole derivatives on LN229 glioblastoma cells. The results revealed that certain compounds induced significant cell death through apoptosis, suggesting their potential as therapeutic agents in treating aggressive brain tumors .

Case Study 2: Antidiabetic Activity in Drosophila Models
Another investigation assessed the anti-diabetic activity of synthesized oxadiazoles using a Drosophila melanogaster model. Compounds demonstrated a marked reduction in glucose levels compared to control groups, indicating their potential utility in managing diabetes .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features :

  • C2 Substituent : The 4-methoxyphenyl group enhances lipophilicity and may facilitate π-π stacking interactions.

Physicochemical Properties :

  • Solubility : Predicted to have moderate solubility in organic solvents (e.g., DCM, DMF) due to its aromatic and hydrophobic substituents.

Comparison with Similar Compounds

The biological and physicochemical properties of 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole can be contextualized against structurally related 1,3,4-oxadiazole derivatives (Table 1).

Table 1: Key Comparisons with Analogous 1,3,4-Oxadiazole Derivatives

Compound Name Substituents Key Properties Biological Activity Reference
Target Compound C2: 4-Methoxyphenyl; C5: 4-(Trifluoromethyl)benzylsulfanyl Melting point ~112–113°C (analog); 69% synthetic yield Not explicitly reported; predicted antimicrobial/antitumor potential based on substituents
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) C2: 4-Chlorophenyl; C5: 4-Fluorophenyl Growth inhibition: 98.74% (SF-295 CNS cancer cells at 10⁻⁵ M) Anticancer activity via tubulin inhibition
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) C2: 4-Chlorophenyl; C5: 4-Methoxyphenyl Growth inhibition: 95.37% (MCF7 breast cancer cells at 10⁻⁵ M) Enhanced cytotoxicity compared to fluorophenyl analogs
2-((3-Cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (61b) C2: 4-Methoxyphenyl; C5: 3-Cyano-5-nitrobenzylsulfanyl MIC: 4 μM (Mycobacterium tuberculosis) Superior antitubercular activity due to nitro group
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) C2: 4-Chlorophenyl; C5: 4-Nitrophenyl CNS depressant activity (ED₅₀: 12 mg/kg) Electron-withdrawing groups enhance CNS penetration
2-((2,4-Dichlorobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole C2: 4-Methoxyphenyl; C5: 2,4-Dichlorobenzylsulfanyl Melting point: Not reported; commercial availability noted Potential antifungal applications

Key Insights:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound may enhance metabolic stability and target binding, similar to nitro-substituted analogs (e.g., 61b) that show potent antitubercular activity . However, nitro groups generally exhibit stronger activity than trifluoromethyl in antimicrobial contexts .
  • Electron-Donating Groups (EDGs) : The 4-methoxyphenyl group improves solubility and may moderate cytotoxicity, as seen in compound 107, which shows high growth inhibition in cancer cells .

Structural Conformation :

  • The L-shaped molecular conformation observed in oxadiazoles with bulky C5 substituents (e.g., benzylsulfanyl groups) may enhance binding to hydrophobic pockets in biological targets .

Synthetic Efficiency :

  • The target compound’s 69% yield is comparable to other derivatives (e.g., 83.3% for 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) , indicating viable scalability for pharmacological studies.

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16F3N2O2S
  • Molecular Weight : 372.39 g/mol

Biological Activity Overview

  • Antimicrobial Activity
    • Compounds containing the oxadiazole moiety have been reported to exhibit significant antimicrobial properties. For instance, studies indicate that analogs of oxadiazoles demonstrate potent activity against various bacterial strains and fungi. The presence of the methoxy and trifluoromethyl groups enhances their lipophilicity, contributing to improved membrane permeability and bioactivity .
  • Anticancer Activity
    • Recent research highlights the potential of oxadiazole derivatives in cancer therapy. Specifically, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation. For example, a study demonstrated that related oxadiazole derivatives induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways and increasing p53 expression levels .
  • Antiplasmodial Activity
    • The compound's structural analogs have been investigated for their activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that certain oxadiazole derivatives exhibit slow-action antiplasmodial activity with IC50 values below 40 nM against drug-sensitive strains . This suggests a potential role in malaria treatment, especially in cases resistant to conventional therapies.

The biological activity of This compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Oxadiazoles often act by inhibiting key enzymes involved in cellular metabolism or signaling pathways.
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been observed in cancer cell lines treated with related compounds .
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity and function.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated various oxadiazole derivatives against clinical isolates of bacteria and fungi. Results indicated that compounds with similar structures to our target showed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
  • Cancer Cell Line Studies
    • In vitro tests on MCF-7 breast cancer cells demonstrated that treatment with oxadiazole derivatives led to a dose-dependent decrease in cell viability. The most active compound exhibited an IC50 value of 0.65 µM, significantly lower than many existing chemotherapeutics .
  • Antiplasmodial Screening
    • In a screening assay against P. falciparum strains, several analogs showed IC50 values between 0.07 and 0.57 µM, indicating strong potential for further development as antimalarial agents .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
AStaphylococcus aureus0.5
BEscherichia coli2
CCandida albicans8

Table 2: Anticancer Activity Against MCF-7 Cells

CompoundIC50 (µM)
D0.65
E2.41
F5.00

Table 3: Antiplasmodial Activity Against P. falciparum

CompoundIC50 (µM)Resistance Profile
G0.50Drug-sensitive
H0.57Multi-drug resistant

Q & A

Q. What are the common synthetic routes for preparing 1,3,4-oxadiazole derivatives like 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors with carboxylic acids or derivatives under dehydrating conditions. For example, thioether-linked oxadiazoles are synthesized via nucleophilic substitution of a pre-formed oxadiazole-thiol intermediate with a halogenated benzyl group. Key steps include:

Hydrazide Formation : Reacting a substituted hydrazine with a carbonyl compound.

Cyclization : Using reagents like POCl₃ or PCl₃ to form the 1,3,4-oxadiazole core.

Thioether Coupling : Reacting the oxadiazole-thiol with 4-(trifluoromethyl)benzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
Optimization of reaction conditions (e.g., temperature, solvent) is critical for yields >75% .

Q. How are structural and purity characteristics of this compound validated?

  • Methodological Answer : Characterization employs:
  • ¹H/¹³C NMR : To confirm substituent integration and electronic environments (e.g., methoxy protons at δ ~3.8 ppm, trifluoromethyl carbons at δ ~125 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 3 ppm error) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., oxadiazole ring planarity, S–C bond distances of ~1.81 Å) .
    Purity is assessed via HPLC (≥95% by area normalization) .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :
  • Antifungal Activity : Test against Sclerotinia sclerotiorum and Rhizoctonia solani using mycelial growth inhibition assays at 50 µg/mL. Compounds with >50% inhibition are considered hits .
  • Enzyme Inhibition : Measure IC₅₀ values against targets like succinate dehydrogenase (SDH) using spectrophotometric NADH depletion assays .
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assays, with EC₅₀ values <10 µM indicating potential .

Advanced Research Questions

Q. How can computational methods guide the optimization of bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with SDH (PDB: 2FBW). Key residues (e.g., Arg-43, Tyr-58) form hydrogen bonds with the oxadiazole core and trifluoromethyl group .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal activity. Electron-withdrawing groups (e.g., CF₃) enhance potency by increasing electrophilicity .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target engagement .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., fungal strain differences). Mitigation strategies include:

Standardized Protocols : Use CLSI guidelines for antifungal assays.

Dose-Response Curves : Generate IC₅₀/EC₅₀ values across 3+ independent replicates.

Off-Target Profiling : Test against unrelated enzymes (e.g., COX-2) to rule out nonspecific inhibition .

Q. What strategies improve solubility and pharmacokinetic properties?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility.
  • Lipinski’s Rule Compliance : Adjust logP (<5) by replacing the benzyl-thioether with PEGylated analogs.
  • Microsomal Stability Assays : Assess hepatic metabolism using rat liver microsomes; t₁/₂ >30 min indicates suitability for in vivo studies .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles at the 4-methoxyphenyl position.
  • Activity Cliffs : Identify analogs where small structural changes (e.g., CF₃ → CH₃) cause >10-fold potency drops.
  • 3D Pharmacophore Mapping : Use Schrödinger’s Phase to align active conformers and identify critical hydrogen bond acceptors (e.g., oxadiazole N-atoms) .

Notes

  • All methodologies are derived from peer-reviewed studies on analogous compounds .
  • Experimental protocols should be validated in-house prior to application.

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